N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide features a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further modified with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group. This structure combines heterocyclic elements known for diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-12(16-8-11-2-1-7-20-11)9-22-14-18-17-13(21-14)10-3-5-15-6-4-10/h3-6,11H,1-2,7-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWMWZJXEKWNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of a pyridine derivative, which can be coupled with the oxolane intermediate through nucleophilic substitution or other suitable reactions.
Formation of the oxadiazole ring: This can be accomplished by reacting a hydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
Final coupling: The final step involves coupling the oxolane-pyridine intermediate with the oxadiazole derivative using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide serves as a building block for synthesizing more complex molecules. It can be utilized in the development of novel materials and chemical probes due to its reactivity with various electrophiles and nucleophiles.
Biology
Research indicates that this compound has potential as a biochemical probe or inhibitor in various biological pathways. Studies have shown that derivatives of oxadiazole exhibit significant biological activities, including antimicrobial effects against bacteria like Staphylococcus aureus and Escherichia coli .
Medicine
The therapeutic potential of this compound has been explored in several studies:
- Antimicrobial Activity : A study highlighted the compound's effectiveness against fungal strains such as Candida albicans .
- Anticancer Properties : Investigations into its anticancer activity showed promising results against various cancer cell lines with significant percent growth inhibition .
- Anti-inflammatory Effects : The compound's structural attributes suggest potential anti-inflammatory properties that warrant further investigation.
Industry
In industrial applications, this compound can be used in the development of advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated a series of oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to N-[...]-acetamide demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria .
- Anticancer Activity Assessment : In vitro studies on compounds derived from oxadiazoles have shown effective inhibition of cancer cell proliferation in multiple cancer types, suggesting a pathway for developing new anticancer agents based on this compound .
- Material Science Application : Research into the synthesis of advanced materials incorporating this compound has shown promise in creating coatings with enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Disrupting cellular membranes: Leading to changes in cell permeability and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The target compound’s pyridinyl-oxadiazole and oxolanylmethyl-acetamide groups distinguish it from related derivatives. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- Pyridinyl vs. Aromatic Substituents : Pyridinyl groups (as in the target compound and ) may enhance solubility and π-π stacking interactions in biological targets compared to bulkier diphenylmethyl or indolylmethyl groups.
- Acetamide Modifications : The oxolanylmethyl group in the target compound likely improves lipophilicity and bioavailability relative to simpler aryl or hydrazide substituents .
Physical and Spectral Data Comparison
Key Observations :
- The target compound’s spectral profile would align with reported oxadiazole-acetamide derivatives, featuring C=O (1650–1680 cm⁻¹) and C=N (1595–1610 cm⁻¹) stretches.
- Substituents like indolylmethyl or thiazole introduce distinct NMR signals (e.g., NH or CH₂ groups), absent in the oxolanylmethyl derivative.
Biological Activity
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes an oxolane ring, a pyridine moiety, and an oxadiazole derivative. Its molecular formula is , which suggests a significant potential for interaction with biological targets due to its diverse functional groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, a library of 1,3,4-oxadiazole derivatives was synthesized and tested against various microbial strains. Some derivatives exhibited strong bactericidal effects, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound ID | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 29 | MRSA ATCC 43300 | 8 µg/mL |
| 25 | Escherichia coli | 16 µg/mL |
| 24 | Candida albicans | 32 µg/mL |
The presence of the -N=CO group in these compounds is believed to enhance their antimicrobial efficacy by influencing gene transcription related to biofilm formation .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using L929 mouse fibroblast cells revealed varying levels of cytotoxicity among different derivatives. Notably, compounds with an acetyl group showed significantly greater antimicrobial activity without substantial cytotoxic effects .
Table 2: Cytotoxicity Data
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 24 | L929 | >100 |
| 25 | L929 | 50 |
| 29 | A549 | 75 |
The results indicate that while some derivatives can be cytotoxic at higher concentrations, others may enhance cell viability, suggesting a selective action that could be harnessed for therapeutic applications .
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of oxadiazole derivatives. A notable study examined a series of oxadiazole compounds for their antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The findings indicated that certain derivatives inhibited topoisomerase I activity, which is crucial for DNA replication and repair .
Table 3: Antiproliferative Activity Against Tumor Cell Lines
| Compound ID | Tumor Cell Line | IC50 (µg/mL) |
|---|---|---|
| A | HCT-116 | 0.28 |
| B | HeLa | 0.52 |
These results underscore the potential of oxadiazole derivatives as promising candidates for cancer therapy.
Q & A
Q. What are the established synthetic routes for N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step process:
- Step 1 : Prepare the 1,3,4-oxadiazole-5-thiol intermediate by cyclizing a thiosemicarbazide derivative under acidic conditions (e.g., using H₂SO₄) .
- Step 2 : Alkylate the thiol group with α-chloroacetamide derivatives in the presence of a base (e.g., KOH in ethanol), as demonstrated for analogous sulfanyl acetamides .
- Step 3 : Functionalize the oxolane (tetrahydrofuran) moiety via nucleophilic substitution or coupling reactions. For example, N-alkylation of oxolan-2-ylmethylamine with the pre-formed oxadiazole-acetamide intermediate .
- Key Optimization : Reaction yields (e.g., 85% for similar compounds) depend on solvent polarity and temperature control during cyclization .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups:
- C=O stretch at ~1657 cm⁻¹ (acetamide) .
- C-S stretch at ~633 cm⁻¹ (sulfanyl bridge) .
- ¹H-NMR : Characterize protons near electronegative groups:
- NH protons resonate at δ11.03 (s, 1H, indole NH) and δ8.74 (t, J=5.6 Hz, acetamide NH) in analogous structures .
- Pyridine protons appear as doublets in aromatic regions (δ7.4–8.7) .
- Mass Spectrometry : Confirm molecular weight via peaks matching the calculated mass (e.g., m/z 392 for a related compound) .
II. Biological Activity and Mechanism
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use lipoxygenase (LOX) inhibition assays, as demonstrated for N-substituted acetamides with oxadiazole moieties. Monitor absorbance changes at 234 nm to quantify LOX activity .
- Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria, with MIC values determined via optical density measurements .
- Anti-inflammatory Activity : Assess anti-exudative effects in rat models by measuring edema reduction after carrageenan induction .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variation of Substituents : Synthesize derivatives with modified pyridine, oxadiazole, or oxolane groups. For example, replace pyridin-4-yl with pyridin-3-yl to study electronic effects .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities with target enzymes like LOX. Compare results with experimental IC₅₀ values .
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity trends .
III. Advanced Research Challenges
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Dose-Response Curves : Generate full dose-response data (e.g., 0.1–100 µM) to confirm potency thresholds and eliminate false positives .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or consensus trends .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride or sodium salts to enhance water solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the oxolane or acetamide moieties for controlled release .
- Nanocarrier Systems : Encapsulate the compound in liposomes or PLGA nanoparticles, characterized via dynamic light scattering (DLS) and in vitro release studies .
IV. Analytical and Computational Tools
Q. Which computational methods are effective for predicting metabolic pathways of this compound?
- Methodological Answer :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or P450 Site of Metabolism modules to identify likely oxidation sites (e.g., pyridine or oxadiazole rings) .
- LC-MS Validation : Compare predicted metabolites with experimental LC-MS/MS data from hepatic microsome incubations .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
